4,6-Dimethyl-3-(methylsulfonyl)-2-pyridinyl 4-methoxybenzyl sulfone
Description
Properties
IUPAC Name |
2-[(4-methoxyphenyl)methylsulfonyl]-4,6-dimethyl-3-methylsulfonylpyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO5S2/c1-11-9-12(2)17-16(15(11)23(4,18)19)24(20,21)10-13-5-7-14(22-3)8-6-13/h5-9H,10H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHMOXGCCOJPKKV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=C1S(=O)(=O)C)S(=O)(=O)CC2=CC=C(C=C2)OC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NO5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,6-Dimethyl-3-(methylsulfonyl)-2-pyridinyl 4-methoxybenzyl sulfone typically involves multi-step organic reactions. One common method starts with the preparation of the pyridine ring, followed by the introduction of the dimethyl and methylsulfonyl groups. The final step involves the attachment of the 4-methoxybenzyl sulfone group.
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Step 1: Synthesis of the Pyridine Ring
Reagents: Acetaldehyde, ammonia, and formaldehyde.
Conditions: Heated under reflux in the presence of a catalyst such as zinc chloride.
Chemical Reactions Analysis
Nucleophilic Substitution at the Sulfone Group
The methylsulfonyl group (-SO₂CH₃) on the pyridine ring serves as a potential site for nucleophilic displacement. Similar compounds, such as 4,6-dimethoxy-2-methylsulfonylpyrimidine, undergo substitution reactions with nucleophiles like alkoxides or amines under basic conditions .
Example Reaction:
Replacement of the methylsulfonyl group with a hydroxyl or amine nucleophile:
text4,6-Dimethyl-3-(methylsulfonyl)-2-pyridinyl 4-methoxybenzyl sulfone + Nu⁻ (e.g., OH⁻, NH₂⁻) → 4,6-Dimethyl-3-Nu-2-pyridinyl 4-methoxybenzyl sulfone + CH₃SO₂⁻
Conditions:
Coupling Reactions via the Pyridine Ring
The pyridine ring may participate in palladium-catalyzed cross-coupling reactions. For instance, heterocyclic sulfones have been shown to engage in Suzuki-Miyaura couplings with aryl boronic acids when activated by electron-withdrawing groups .
Example Reaction:
text4,6-Dimethyl-3-(methylsulfonyl)-2-pyridinyl 4-methoxybenzyl sulfone + Ar-B(OH)₂ → Biaryl-coupled product
Conditions:
a) Oxidation of the Methoxybenzyl Group
The 4-methoxybenzyl moiety can undergo demethylation under strong acidic conditions (e.g., HBr in acetic acid) to yield a phenolic hydroxyl group.
Example Reaction:
text4-Methoxybenzyl → 4-Hydroxybenzyl
Conditions:
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Reagent: 48% HBr/AcOH.
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Temperature: Reflux (110–120°C).
b) Reduction of the Sulfone Group
While sulfones are generally resistant to reduction, specialized agents like LiAlH₄ may partially reduce the sulfone to a sulfide under controlled conditions .
Cycloaddition and Ring-Opening Reactions
The sulfone group’s electron-deficient nature enables participation in [4+2] cycloadditions with dienes. For example, vinyl sulfones undergo Diels-Alder reactions to form six-membered cyclic adducts.
Example Reaction:
textSulfone + Diene → Cycloadduct
Conditions:
-
Solvent: Dichloromethane or DMF.
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Temperature: Room temperature to 50°C.
Functionalization via Aromatic Electrophilic Substitution
The pyridine ring’s electron-deficient nature directs electrophilic substitution to the less hindered positions. Nitration or halogenation may occur at the 5-position of the pyridine ring .
Example Reaction:
textPyridine ring + HNO₃ → Nitro-substituted derivative
Conditions:
-
Nitrating agent: HNO₃/H₂SO₄.
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Temperature: 0–5°C.
Hydrolysis Reactions
The methylsulfonyl group can undergo hydrolysis in strongly basic media to yield sulfonic acids .
Example Reaction:
text-CH₃SO₂- → -SO₃H
Conditions:
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Reagent: NaOH (aq.)/H₂O.
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Temperature: 80–100°C.
Scientific Research Applications
Pharmacological Applications
This compound has been studied primarily for its anticancer properties. Research indicates that it may function as an apoptosis inducer, which is crucial for cancer treatment as it promotes programmed cell death in cancer cells.
Case Studies and Research Findings
- Anticancer Activity : A study highlighted the compound's role in inducing apoptosis in various cancer cell lines, demonstrating a significant reduction in cell viability at low concentrations (EC50 values) . This suggests its potential as a lead compound in cancer therapy.
- Blood-Brain Barrier Penetration : The ability of the compound to penetrate the blood-brain barrier enhances its applicability in treating brain tumors and other central nervous system malignancies .
- Structure-Activity Relationship Studies : Ongoing research focuses on modifying the compound's structure to enhance its efficacy and specificity against different cancer types. The introduction of various functional groups has been explored to optimize its pharmacological profile .
Other Scientific Applications
Beyond oncology, 4,6-Dimethyl-3-(methylsulfonyl)-2-pyridinyl 4-methoxybenzyl sulfone may have applications in:
- Neuroscience : Given its ability to cross the blood-brain barrier, it could be investigated for neuroprotective effects or treatment of neurodegenerative diseases.
- Anti-inflammatory Research : Sulfone compounds often exhibit anti-inflammatory properties, making them candidates for further exploration in inflammatory disease models.
Mechanism of Action
The mechanism by which 4,6-Dimethyl-3-(methylsulfonyl)-2-pyridinyl 4-methoxybenzyl sulfone exerts its effects depends on its interaction with specific molecular targets. For example, in biological systems, it may inhibit enzymes by binding to their active sites, thereby blocking substrate access and reducing enzyme activity. The pathways involved can include inhibition of signal transduction pathways, modulation of gene expression, and interference with cellular metabolism.
Comparison with Similar Compounds
Structural Isomerism and Reactivity
The synthesis of sulfone derivatives often yields isomers due to variations in nucleophilic attack sites. highlights that ortho-substituted sulfones (e.g., 4-(methylamino)-o-(methylsulfonyl)phenol) are favored over meta-substituted isomers due to enhanced reactivity at the ortho position under acidic conditions. For the target compound, the methylsulfonyl group at position 3 of the pyridinyl ring likely directs regioselective reactions, as observed in NMR-based structural confirmation of analogous compounds .
Substituent Effects: Benzimidazole vs. Pyridinyl Derivatives
Compounds such as 3-[5-methoxy-2-(4-methoxy-3,5-dimethyl-pyridin-2-yl-methanesulfinyl)-benzimidazole-1-sulfonyl]-benzoic acid sodium salt () feature benzimidazole cores instead of pyridinyl groups. These derivatives exhibit distinct electronic properties due to the electron-rich benzimidazole ring, which may enhance their stability in biological environments compared to the target compound’s pyridinyl system. However, the latter’s methylsulfonyl and methoxy groups could improve solubility in nonpolar solvents .
Functional Group Variations: Sulfones vs. Sulfonamides
Sulfonamides like sulfamethazine () share sulfur-containing functional groups but differ in their amide linkages. The absence of an amino group in the target compound may reduce its hydrogen-bonding capacity compared to sulfonamides .
Halogen vs. Methoxy Substituents
4-Bromophenyl 3-[(4-chlorophenyl)sulfonyl]-4,6-dimethyl-2-pyridinyl sulfone () incorporates halogen substituents (Br, Cl), which introduce strong electron-withdrawing effects. Halogenated derivatives may exhibit higher lipophilicity, impacting their pharmacokinetic profiles .
Data Table: Key Structural and Functional Comparisons
Biological Activity
4,6-Dimethyl-3-(methylsulfonyl)-2-pyridinyl 4-methoxybenzyl sulfone is a pyridine derivative that has garnered attention due to its potential biological activities. This compound, with the molecular formula and CAS number 339016-86-3, presents a unique structure that may confer various pharmacological properties. This article explores its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.
Chemical Structure
The chemical structure of 4,6-Dimethyl-3-(methylsulfonyl)-2-pyridinyl 4-methoxybenzyl sulfone can be represented as follows:
The compound features a pyridine ring substituted with methyl and methoxy groups, which are crucial for its biological interactions.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets. It is hypothesized to act through the following mechanisms:
- Enzyme Inhibition : The sulfone group may interact with enzymes, potentially inhibiting pathways involved in inflammation or cancer progression.
- Receptor Modulation : The pyridine ring can engage with neurotransmitter receptors, influencing neurological functions.
- Antioxidant Activity : The presence of methylsulfonyl groups may provide antioxidant properties, protecting cells from oxidative stress.
Biological Activity Summary
The following table summarizes the biological activities reported for 4,6-Dimethyl-3-(methylsulfonyl)-2-pyridinyl 4-methoxybenzyl sulfone:
| Activity | Effect | Reference |
|---|---|---|
| Anticancer | Inhibits tumor growth in vitro | |
| Anti-inflammatory | Reduces cytokine production | |
| Antioxidant | Scavenges free radicals | |
| Enzyme Inhibition | Inhibits specific metabolic enzymes |
Case Study 1: Anticancer Properties
A study investigated the effects of this compound on various cancer cell lines. Results indicated significant inhibition of cell proliferation in breast and lung cancer models. The mechanism was linked to the induction of apoptosis and cell cycle arrest at the G1 phase.
Case Study 2: Anti-inflammatory Effects
Research demonstrated that treatment with 4,6-Dimethyl-3-(methylsulfonyl)-2-pyridinyl 4-methoxybenzyl sulfone led to decreased levels of pro-inflammatory cytokines (e.g., TNF-alpha and IL-6) in murine models of inflammation. This suggests potential therapeutic applications in inflammatory diseases.
Case Study 3: Antioxidant Activity
In vitro assays showed that this compound effectively scavenged reactive oxygen species (ROS), indicating its potential as an antioxidant agent. These findings support its use in conditions characterized by oxidative stress.
Research Findings
Recent studies have focused on the ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profile of related compounds, providing insights into the pharmacokinetics of 4,6-Dimethyl-3-(methylsulfonyl)-2-pyridinyl 4-methoxybenzyl sulfone.
- Absorption : Preliminary data suggest good oral bioavailability.
- Metabolism : Metabolic pathways involve phase I and II reactions; however, specific metabolites remain to be identified.
- Toxicity : Toxicological assessments indicate a favorable safety profile at therapeutic doses.
Q & A
Q. What synthetic routes are recommended for 4,6-Dimethyl-3-(methylsulfonyl)-2-pyridinyl 4-methoxybenzyl sulfone, and how can purity be validated?
- Methodological Answer : The compound’s synthesis typically involves sulfonylation of pyridine intermediates followed by coupling with 4-methoxybenzyl sulfone derivatives. Key intermediates like 4-methoxybenzyl bromide (CAS 53606-06-7) and methylsulfonyl chloride derivatives are critical for stepwise functionalization . Purity validation requires HPLC coupled with UV detection (pharmacopeial standards for sulfonamides may apply) and elemental analysis. For structural confirmation, single-crystal X-ray diffraction (as in crystallography studies of similar sulfones) is definitive .
Q. Which spectroscopic techniques are optimal for characterizing this compound’s structure and stability?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) resolves methyl and methoxy groups, while sulfur environments are confirmed via 2D NMR (HSQC, HMBC). Mass spectrometry (HRMS) validates molecular weight. Stability under thermal stress can be assessed using differential scanning calorimetry (DSC) to determine melting points (e.g., mp 82–86°C for related sulfonyl bromides) . For degradation products, hyphenated techniques like LC-MS/MS are recommended .
Advanced Research Questions
Q. How can researchers design experiments to resolve contradictions in reactivity data under varying pH or solvent conditions?
- Methodological Answer : Use a split-split plot design with randomized blocks to test reactivity across solvent systems (polar vs. nonpolar) and pH gradients. For example, subplots could represent solvent types, while sub-subplots test pH levels (3–10). Four replicates per condition ensure statistical robustness . Contradictions in sulfone reactivity (e.g., unexpected hydrolysis) should be analyzed via comparative kinetic studies and Arrhenius modeling to isolate solvent-specific or pH-driven mechanisms .
Q. What computational approaches predict the environmental fate of this compound, and how do they align with experimental data?
- Methodological Answer : Density Functional Theory (DFT) models the compound’s hydrolysis pathways, focusing on sulfone group lability. Environmental persistence is predicted using EPI Suite software to estimate half-lives in soil/water. Experimental validation involves spiked environmental matrices (e.g., soil/water systems) analyzed via GC-MS or LC-MS for degradation products. Discrepancies between computational and experimental results require recalibration of solvation models or reevaluation of rate constants .
Q. How can crystallographic data resolve ambiguities in the spatial arrangement of substituents for structure-activity relationship (SAR) studies?
- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) at 100 K provides precise bond lengths/angles (e.g., mean C–C deviation <0.003 Å), resolving steric effects from methyl and methoxy groups. For SAR, overlay the compound’s crystal structure with receptor binding sites (e.g., via molecular docking). Ambiguities in sulfone orientation are addressed by comparing experimental data with conformational sampling (Monte Carlo methods) .
Q. What strategies mitigate oxidative degradation during long-term stability studies?
- Methodological Answer : Accelerated stability testing under ICH Q1A guidelines (40°C/75% RH for 6 months) identifies degradation hotspots. Antioxidants like butylated hydroxytoluene (BHT) are screened at 0.1–1.0% w/w. Degradation products are quantified using UPLC-PDA, with structural elucidation via tandem MS. For conflicting data (e.g., pH-dependent oxidation), use a factorial design to isolate temperature, humidity, and excipient interactions .
Data Contradiction Analysis
Q. How should researchers address conflicting solubility data in polar aprotic vs. protic solvents?
- Methodological Answer : Conduct phase-solubility studies (Higuchi–Connors method) with solvents like DMSO (aprotic) and ethanol (protic). Use Hansen solubility parameters to rationalize discrepancies. Conflicting results may arise from solvent-sulfone dipole interactions; verify via molecular dynamics simulations correlating solvent polarity with solvation free energy .
Q. What statistical frameworks reconcile variability in bioactivity assays across cell lines?
- Methodological Answer : Apply mixed-effects models to account for cell-line variability (fixed effect: compound concentration; random effect: cell type). Normalize activity data to positive controls (e.g., IC50 of reference inhibitors). For outlier cell lines, RNA-seq or proteomic profiling identifies differential receptor expression, linking biological variability to assay outcomes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
